REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-].[Cs+].[Cs+].[CH2:7](Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:15]([O:18][CH2:19][CH3:20])(=[O:17])[CH3:16]>C(#N)C>[CH2:7]([O:4][C:1]1[CH:12]=[CH:13][C:8]([CH2:16][C:15]([O:18][CH2:19][CH3:20])=[O:17])=[CH:9][CH:10]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2|
|
Name
|
ethyl-4-hydroxy phenyl acetate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
cesium carbonate
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
7.25 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at rt for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
STIRRING
|
Details
|
continued to stir overnight at rt
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with water and solid
|
Type
|
FILTRATION
|
Details
|
was filtered through Buchner funnel, filtrate
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
WASH
|
Details
|
was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain crude product which
|
Type
|
CUSTOM
|
Details
|
was purified
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |